(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is a chemical compound that features a piperidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its structural complexity and functional groups.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly added to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.
Industrial Production Methods: In industrial settings, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can undergo reduction reactions to convert the Boc group to a free amine.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Free amine derivatives.
Substitution: De-protected amines.
Scientific Research Applications
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups:
Amino Group: Participates in forming bonds with other molecules, influencing biological activity.
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, modulating biological responses.
Comparison with Similar Compounds
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: is unique due to its specific structural features and functional groups. Similar compounds include:
Boc-protected amines: Other amines with Boc protection.
Piperidine derivatives: Compounds with similar ring structures but different substituents.
These compounds differ in their reactivity and applications based on their functional groups and molecular structures.
Properties
IUPAC Name |
(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650266 |
Source
|
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862372-92-7 |
Source
|
Record name | 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862372-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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